

Technical Profile: 2,5-Dichlorobenzyl Bromide

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Compound of Interest

Compound Name:	2,5-Dichlorobenzyl bromide
CAS No.:	85482-13-9
Cat. No.:	B1630745

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CAS: 85482-13-9 | Formula: $C_7H_5BrCl_2$ | MW: 239.92 g/mol

Executive Summary

2,5-Dichlorobenzyl bromide is a critical alkylating agent used in the synthesis of pharmaceuticals, agrochemicals, and functionalized organic intermediates. Its primary utility lies in the introduction of the 2,5-dichlorobenzyl moiety, a pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates.

This guide provides a rigorous spectroscopic and technical analysis of the compound, designed to assist researchers in structural verification, impurity profiling, and safe handling.

Spectroscopic Characterization

The following data establishes the "fingerprint" for **2,5-dichlorobenzyl bromide**. In quality control (QC) workflows, the Mass Spectrometry isotope pattern and 1H NMR coupling constants are the primary validation parameters.

Mass Spectrometry (MS)

Method: EI/ESI | Key Feature: Isotope Cluster Analysis

Due to the presence of two chlorine atoms and one bromine atom, the molecular ion cluster is highly distinct.[1] The natural abundance of $^{35}\text{Cl}/^{37}\text{Cl}$ (approx. 3:1) and $^{79}\text{Br}/^{81}\text{Br}$ (approx. 1:1) creates a characteristic "M+" pattern that serves as a definitive identity check.

Predicted Isotope Distribution (Relative Intensity):

Ion	m/z	Composition	Relative Intensity (%)	Origin
M	238	$^{35}\text{Cl}_2, ^{79}\text{Br}$	~61%	Base Isotope
M+2	240	$^{35}\text{Cl}^{37}\text{Cl}, ^{79}\text{Br} / ^{35}\text{Cl}_2, ^{81}\text{Br}$	~100%	Base Peak
M+4	242	$^{37}\text{Cl}_2, ^{79}\text{Br} / ^{35}\text{Cl}^{37}\text{Cl}, ^{81}\text{Br}$	~46%	Mixed Isotopes
M+6	244	$^{37}\text{Cl}_2, ^{81}\text{Br}$	~7%	Heavy Isotopes

Fragmentation Pathway: The base peak in the fragmentation spectrum (distinct from the molecular ion) typically corresponds to the loss of the bromine atom $[\text{M} - \text{Br}]^+$, generating the resonance-stabilized 2,5-dichlorobenzyl cation (m/z ~159/161/163).

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl_3 | Frequency: 400 MHz (Typical)[2]

The ^1H NMR spectrum is characterized by a deshielded methylene singlet and a specific aromatic coupling pattern indicative of 1,2,5-substitution.

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment
CH ₂ -Br	4.50 – 4.55	Singlet (s)	2H	-	Benzylic Methylene
Ar-H6	7.45 – 7.50	Doublet (d)	1H	J ~ 2.5 Hz	Ortho to CH ₂ Br, Meta to Cl
Ar-H3	7.28 – 7.32	Doublet (d)	1H	J ~ 8.5 Hz	Ortho to Cl (C2), Meta to Cl (C5)
Ar-H4	7.20 – 7.25	dd	1H	J ~ 8.5, 2.5 Hz	Para to CH ₂ Br

Note: Chemical shifts may vary slightly (± 0.05 ppm) depending on concentration and water content in CDCl₃. The coupling constant J ~ 2.5 Hz between H4 and H6 is diagnostic of meta-coupling.

Infrared Spectroscopy (FT-IR)

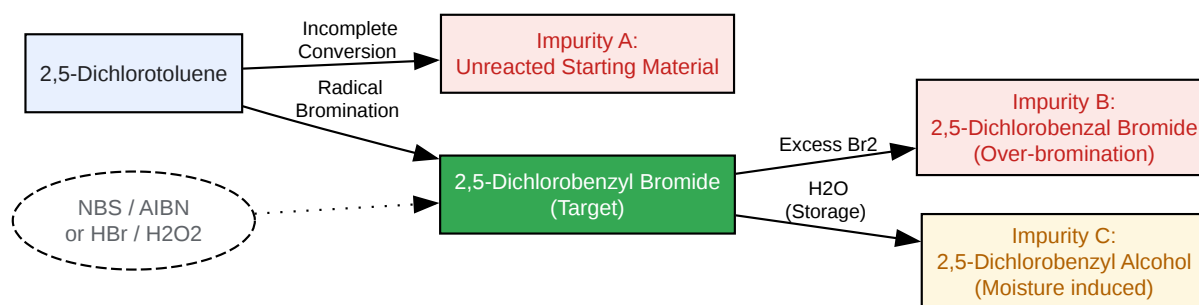
Method: ATR/KBr Pellet

- 3000–3100 cm⁻¹: C-H stretching (Aromatic).
- 2950–2980 cm⁻¹: C-H stretching (Aliphatic CH₂).
- 1450–1600 cm⁻¹: C=C Aromatic ring skeletal vibrations.
- 600–800 cm⁻¹: C-Cl and C-Br stretching (Strong, fingerprint region).

Synthesis & Impurity Profiling

Understanding the synthesis pathway is essential for identifying potential impurities in commercial samples. The standard industrial route involves the radical bromination of 2,5-dichlorotoluene.

Synthesis Workflow & Impurity Logic



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Figure 1: Synthesis pathway and origin of common impurities (Impurities A, B, and C).

Analytical Quality Control

When validating a batch of **2,5-dichlorobenzyl bromide**, specifically monitor for:

- Impurity A (Starting Material): Methyl singlet at ~2.3 ppm in ^1H NMR.
- Impurity B (Benzal Bromide): Methine proton (CHBr_2) typically shifts downfield to ~6.6–6.8 ppm.
- Impurity C (Hydrolysis): Methylene singlet shifts downfield to ~4.7 ppm (Alcohol) if wet.

Handling & Safety Protocol

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

- Lachrymator Warning: Like most benzyl bromides, this compound is a potent tear gas agent. Open only in a functioning fume hood.
- Neutralization: Spills should be treated with a dilute solution of aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating capability before disposal.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitivity requires tightly sealed containers to prevent hydrolysis to the alcohol and release of HBr.

References

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